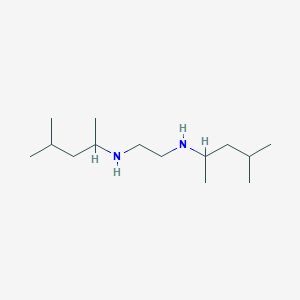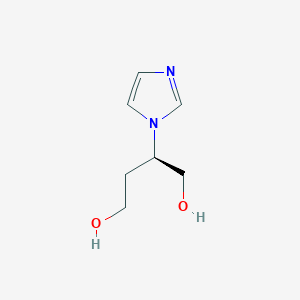![molecular formula C12H20N4O B14171494 N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide CAS No. 922713-03-9](/img/structure/B14171494.png)
N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide is a compound with a complex structure that includes both amine and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide typically involves the reaction of 4-formylbenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-70°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or benzamides.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)benzamide
- N-(2-Aminoethyl)-2-methylbenzamide
- N-(2-Aminoethyl)ethyleneurea
Uniqueness
N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide is unique due to its dual amine functionality and benzamide structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer enhanced binding affinity to certain targets or improved stability under specific conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
922713-03-9 |
|---|---|
Fórmula molecular |
C12H20N4O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[(2-aminoethylamino)methyl]benzamide |
InChI |
InChI=1S/C12H20N4O/c13-5-7-15-9-10-1-3-11(4-2-10)12(17)16-8-6-14/h1-4,15H,5-9,13-14H2,(H,16,17) |
Clave InChI |
VETOHIRWWATRAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCN)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
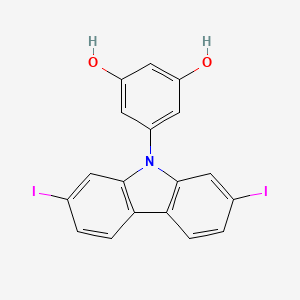
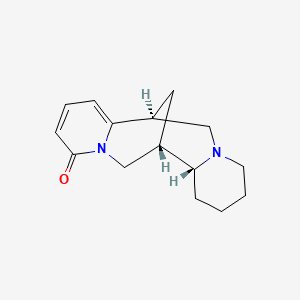
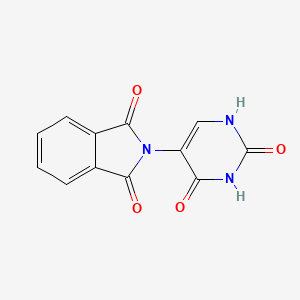
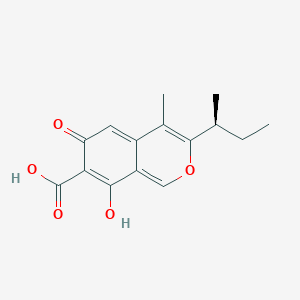
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
